molecular formula C16H14F3NO B13120658 (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride

(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride

Cat. No.: B13120658
M. Wt: 293.28 g/mol
InChI Key: BQFZCSYSQJAZCJ-JTQLQIEISA-N
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Description

(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chiral center, making it optically active, and contains both amino and trifluoromethyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Aminoethyl Intermediate: This step involves the reaction of a suitable benzaldehyde derivative with an amine to form the aminoethyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Final Coupling Reaction: The final step involves coupling the aminoethyl intermediate with the trifluoromethylated benzene derivative under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride: The enantiomer of the compound, which may have different biological activities.

    (3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone: The non-chiral version of the compound.

    (3-(1-aminoethyl)phenyl)(3-methyl)phenyl)methanonehydrochloride: A similar compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the amino and trifluoromethyl groups in (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride makes it unique. The trifluoromethyl group enhances its stability and lipophilicity, while the chiral center allows for specific interactions with biological targets, potentially leading to unique pharmacological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

[3-[(1S)-1-aminoethyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C16H14F3NO/c1-10(20)11-4-2-5-12(8-11)15(21)13-6-3-7-14(9-13)16(17,18)19/h2-10H,20H2,1H3/t10-/m0/s1

InChI Key

BQFZCSYSQJAZCJ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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